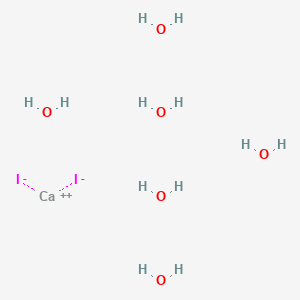
Calcium iodide, hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other related salts, such as calcium chloride . It is commonly used in various applications, including photography and as a source of iodine in cat food .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium iodide can be synthesized by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid. The reaction is as follows : [ \text{CaCO}_3 + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrial production of calcium iodide typically involves the reduction of calcium iodate with carbon at high temperatures. The process can be represented by the following reaction: [ \text{Ca(IO}_3)_2 + 5 \text{C} \rightarrow \text{CaI}_2 + 5 \text{CO} ]
Types of Reactions:
Oxidation and Reduction: Calcium iodide can undergo oxidation to form calcium iodate. For example: [ \text{CaI}_2 + 3 \text{O}_2 \rightarrow \text{Ca(IO}_3)_2 ]
Substitution: Calcium iodide can react with other halides to form different calcium halides. For instance: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize calcium iodide.
Halogens: Chlorine or bromine can be used for substitution reactions.
Major Products:
Calcium iodate: from oxidation reactions.
Calcium chloride: from substitution reactions.
Aplicaciones Científicas De Investigación
Calcium iodide, hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a source of iodine, which is essential for thyroid function in biological studies.
Medicine: Calcium iodide is used in the formulation of certain medications and supplements.
Industry: It is employed in the production of photographic chemicals and as an additive in animal feed.
Mecanismo De Acción
The mechanism of action of calcium iodide involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, iodide ions can be oxidized to iodine, which is crucial for thyroid hormone synthesis .
Comparación Con Compuestos Similares
- Calcium chloride (CaCl₂)
- Calcium bromide (CaBr₂)
- Calcium fluoride (CaF₂)
Comparison:
- Solubility: Calcium iodide is highly soluble in water, similar to calcium chloride and calcium bromide, but unlike calcium fluoride, which is sparingly soluble .
- Reactivity: Calcium iodide can undergo oxidation and substitution reactions, similar to calcium chloride and calcium bromide. calcium fluoride is relatively inert and does not readily participate in such reactions .
- Applications: While calcium iodide is used in photography and as an iodine source, calcium chloride is widely used for de-icing and as a drying agent. Calcium bromide is used in drilling fluids, and calcium fluoride is used in the production of optical components .
Propiedades
Número CAS |
10031-31-9 |
|---|---|
Fórmula molecular |
CaH12I2O6 |
Peso molecular |
401.98 g/mol |
Nombre IUPAC |
calcium;diiodide;hexahydrate |
InChI |
InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
Clave InChI |
GVHRTAKEBFEMFD-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
SMILES canónico |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)


![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)




